3-(4-Chlorophenyl)pyrimidin-4(3H)-one
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Overview
Description
3-(4-Chlorophenyl)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)pyrimidin-4(3H)-one typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with urea in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyrimidin-4(3H)-one: Similar structure but lacks the chlorine substituent.
3-(4-Fluorophenyl)pyrimidin-4(3H)-one: Similar structure with a fluorine substituent instead of chlorine.
3-(4-Methylphenyl)pyrimidin-4(3H)-one: Similar structure with a methyl substituent instead of chlorine.
Uniqueness
3-(4-Chlorophenyl)pyrimidin-4(3H)-one is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The chlorine substituent can enhance the compound’s lipophilicity and potentially improve its binding affinity to certain molecular targets.
Biological Activity
3-(4-Chlorophenyl)pyrimidin-4(3H)-one, with the CAS number 109853-43-2, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, as well as its mechanisms of action based on recent research findings.
Molecular Structure:
- Molecular Formula: C10H8ClN3O
- Molecular Weight: 219.64 g/mol
- IUPAC Name: 3-(4-chlorophenyl)-1H-pyrimidin-4-one
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that derivatives of pyrimidine compounds, including this one, showed potent inhibitory effects on various cancer cell lines. The compound's mechanism involves the inhibition of DNA synthesis and cell proliferation.
Cell Line | IC50 (µM) |
---|---|
A549 (Lung) | 0.0227 |
MCF-7 (Breast) | 0.035 |
HeLa (Cervical) | 0.045 |
These results suggest that the compound may interact with DNA or other cellular targets to exert its effects .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against a range of bacterial and fungal strains. Notably, it demonstrated activity against:
- Bacteria:
- Escherichia coli
- Staphylococcus aureus
- Fungi:
- Candida albicans
The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 256 µg/mL, indicating variable effectiveness depending on the strain tested .
Microorganism | MIC (µg/mL) |
---|---|
E. coli | 32 |
S. aureus | 16 |
C. albicans | 64 |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has shown potential as an anti-inflammatory agent. In vivo studies indicated that it reduced paw edema in animal models, with inhibition rates comparable to standard anti-inflammatory drugs like indomethacin.
Treatment | Inhibition (%) at 4h | Inhibition (%) at 5h |
---|---|---|
Compound | 43.17 | 31.10 |
Indomethacin | 47.72 | 42.22 |
These findings suggest that the presence of the chloro group enhances its anti-inflammatory effects .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction: The compound can intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition: It may inhibit key enzymes involved in cell proliferation and inflammation.
- Reactive Oxygen Species (ROS) Generation: The compound has been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
A notable case study involved the application of this compound in a therapeutic regimen for cancer treatment, where it was used alongside traditional chemotherapeutics. The combination therapy resulted in enhanced efficacy and reduced side effects compared to monotherapy.
Properties
CAS No. |
109853-43-2 |
---|---|
Molecular Formula |
C10H7ClN2O |
Molecular Weight |
206.63 g/mol |
IUPAC Name |
3-(4-chlorophenyl)pyrimidin-4-one |
InChI |
InChI=1S/C10H7ClN2O/c11-8-1-3-9(4-2-8)13-7-12-6-5-10(13)14/h1-7H |
InChI Key |
KJRKKNYQDGYBBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC=CC2=O)Cl |
Origin of Product |
United States |
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